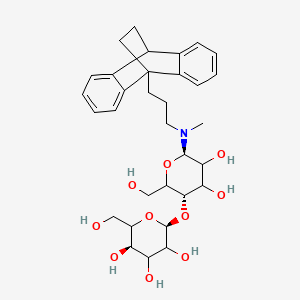

Lactosyl maprotiline

Description

Structure

2D Structure

Properties

Molecular Formula |

C32H43NO10 |

|---|---|

Molecular Weight |

601.7 g/mol |

IUPAC Name |

(2S,5R)-2-[(3S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[methyl-[3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]amino]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C32H43NO10/c1-33(14-6-12-32-13-11-17(18-7-2-4-9-20(18)32)19-8-3-5-10-21(19)32)30-27(39)26(38)29(23(16-35)41-30)43-31-28(40)25(37)24(36)22(15-34)42-31/h2-5,7-10,17,22-31,34-40H,6,11-16H2,1H3/t17?,22?,23?,24-,25?,26?,27?,28?,29+,30+,31-,32?/m0/s1 |

InChI Key |

KTPQVFNPAHZOPE-KCRDQBTESA-N |

Isomeric SMILES |

CN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)[C@H]5C(C([C@@H](C(O5)CO)O[C@H]6C(C([C@H](C(O6)CO)O)O)O)O)O |

Canonical SMILES |

CN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Molecular Structure Elucidation of Lactosyl Maprotiline

Synthetic Pathways to Lactosyl Maprotiline (B82187)

The synthesis of lactosyl maprotiline is not described in the scientific literature as a targeted chemical endeavor. Its formation is more likely the result of a non-enzymatic reaction between maprotiline and lactose (B1674315), particularly under conditions that might be present during the formulation or storage of pharmaceutical tablets, where lactose is often used as a filler. amazonaws.com This type of reaction between a secondary amine, such as the one in maprotiline's side chain, and a reducing sugar like lactose is characteristic of a Maillard reaction, leading to an Amadori product. nih.gov

Strategies for Glycosidic Linkage Formation

The formation of the bond between lactose and maprotiline would likely proceed via a non-enzymatic pathway. The key reaction is the condensation of the secondary amine of maprotiline with the open-chain aldehyde form of the glucose unit in lactose. This forms a Schiff base, which then undergoes rearrangement to a more stable 1-amino-1-deoxy-2-ketose, known as the Amadori product. This product contains a keto-amine linkage, which is a type of N-glycosidic bond.

In a controlled synthetic setting, the formation of a glycosidic linkage can be achieved through various chemical glycosylation methods. wikipedia.org These typically involve the activation of the anomeric carbon of the sugar and its subsequent reaction with a nucleophile. For instance, an activated lactose derivative (glycosyl donor) could be reacted with the secondary amine of maprotiline (glycosyl acceptor). wikipedia.org However, for this compound, the likely pathway is the less controlled Maillard reaction.

Regioselective Synthesis Considerations

Regioselectivity in glycosylation is crucial for determining which hydroxyl group of the sugar reacts. rsc.org Lactose, being a disaccharide of galactose and glucose, has multiple hydroxyl groups. However, in the context of the Maillard reaction, the initial reaction occurs at the anomeric carbon of the reducing sugar component, which in lactose is the glucose unit. The secondary amine of maprotiline would selectively attack the aldehyde group of the open-chain form of glucose.

In a deliberate chemical synthesis, achieving regioselectivity would require the use of protecting groups to block all but the desired hydroxyl group on the lactose molecule from reacting. wikipedia.org Given that the likely formation of this compound is unintentional, such regiocontrol is absent.

Precursor Reactivity and Stereochemical Control

The reactivity of the precursors, maprotiline and lactose, is central to the formation of the conjugate. Maprotiline possesses a secondary amine in its N-methylpropylamine side chain, which acts as the nucleophile. wikipedia.org Lactose is a reducing sugar, meaning the glucose ring can open to expose a reactive aldehyde group.

Stereochemical control in glycosylation determines whether an α- or β-glycosidic bond is formed. frontiersin.org In the context of the Amadori rearrangement, the initial Schiff base formation and subsequent rearrangement are not typically subject to the stringent stereochemical control seen in enzymatic or targeted chemical syntheses. The stereochemistry at the anomeric carbon of the newly formed keto-amine would likely be a mixture of anomers. For a controlled synthesis, the choice of glycosyl donor, solvent, and reaction conditions would be critical in directing the stereochemical outcome. frontiersin.orgfrontiersin.org

Spectroscopic and Chromatographic Characterization

The elucidation of the molecular structure of this compound would rely on a combination of spectroscopic and chromatographic techniques, similar to those used for identifying metabolites of maprotiline. nih.govtandfonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: The ¹H NMR spectrum would be expected to show signals corresponding to the protons of the maprotiline moiety and the lactose unit. Specific chemical shifts would confirm the presence of both precursors in the final molecule. For instance, the characteristic aromatic and aliphatic protons of maprotiline would be observed, alongside the anomeric and other sugar protons of the lactose residue. chemicalbook.com The disappearance of the secondary amine proton signal from maprotiline and the appearance of new signals in the sugar region would indicate the formation of the N-glycosidic bond.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The presence of signals corresponding to the carbons of both maprotiline and lactose would be expected. The chemical shift of the anomeric carbon of the glucose unit would be particularly informative in confirming the formation of the glycosidic linkage and its nature.

Table 1: Predicted Key NMR Signals for this compound

| Moiety | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Maprotiline Aromatic Protons | ~7.0-7.5 | ~120-145 |

| Maprotiline Aliphatic Protons | ~1.5-4.5 | ~20-60 |

| Lactose Anomeric Protons | ~4.0-5.5 | ~90-105 |

| Lactose Sugar Protons | ~3.0-4.5 | ~60-80 |

This is a predictive table based on known values for maprotiline and lactose derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound. The molecular formula of this compound is C₃₂H₄₃NO₁₀, which corresponds to a specific monoisotopic mass. tandfonline.com

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be employed to fragment the parent ion and analyze the resulting daughter ions. The fragmentation pattern would be expected to show characteristic fragments of both maprotiline and the lactose unit. For example, a loss of the sugar moiety would result in a fragment ion corresponding to the mass of maprotiline. nih.gov Similarly, fragmentation within the sugar unit would provide evidence for the lactose structure.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₂H₄₃NO₁₀ | tandfonline.com |

| Molecular Weight | 601.68 g/mol | hmdb.ca |

| Monoisotopic Mass | 601.28869657 Da | tandfonline.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Confirmation

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, is a powerful non-destructive analytical technique used to identify the functional groups within a molecule. rsc.org These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. libretexts.org In contrast, Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light, which is shifted in frequency due to vibrational excitations. mdpi.comspectroscopyonline.com Raman and IR spectroscopy are complementary, as some vibrational modes may be active in one technique but not the other. rsc.org

For this compound, vibrational spectroscopy would be instrumental in confirming the successful glycosylation of maprotiline. The spectra would be expected to display characteristic bands from both the maprotiline core and the lactose unit.

Expected Vibrational Frequencies:

The presence of the lactose moiety would be confirmed by strong, broad O-H stretching bands in the IR spectrum, typically between 3200 and 3500 cm⁻¹, and C-O stretching vibrations characteristic of alcohols and ethers in the 1000-1200 cm⁻¹ region. researchgate.net The anomeric configuration of the glycosidic linkage (α or β) can sometimes be distinguished by specific fingerprint absorptions in the 800-950 cm⁻¹ range. researchgate.net The maprotiline structure would contribute bands from aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching within the aromatic rings around 1450-1600 cm⁻¹. The aliphatic C-H stretching of the propyl chain and the tetracyclic core would appear in the 2850-2960 cm⁻¹ region. libretexts.org

A hypothetical summary of the expected prominent vibrational peaks for this compound is presented below.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy Technique |

| O-H (Lactose) | 3500 - 3200 | Stretching | IR (strong, broad), Raman (weak) |

| Aromatic C-H (Maprotiline) | 3100 - 3000 | Stretching | IR (moderate), Raman (strong) |

| Aliphatic C-H (Maprotiline/Lactose) | 2960 - 2850 | Stretching | IR (strong), Raman (strong) |

| C=C (Aromatic) | 1600 - 1450 | Stretching | IR (variable), Raman (strong) |

| C-N (Amine) | 1250 - 1020 | Stretching | IR (moderate), Raman (moderate) |

| C-O (Glycosidic & Hydroxyl) | 1200 - 1000 | Stretching | IR (strong), Raman (moderate) |

| Anomeric Region (Lactose) | 950 - 800 | C-H bending, C-O-C stretch | IR (fingerprint), Raman (fingerprint) |

X-ray Crystallography for Three-Dimensional Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netnih.gov The technique involves irradiating a single crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. jst.go.jp This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be reconstructed. researchgate.net

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide invaluable insights into its solid-state conformation. This would include:

The absolute configuration of the molecule.

The conformation of the tetracyclic dibenzobicyclo[2.2.2]octadiene system of the maprotiline moiety.

The conformation of the two pyranose rings of the lactose unit (e.g., chair, boat). nih.gov

The orientation of the lactose moiety relative to the maprotiline core.

The stereochemistry of the newly formed C-N glycosidic bond.

The network of intermolecular interactions, such as hydrogen bonds, which stabilize the crystal lattice. nih.gov

As of the current date, there is no publicly available crystal structure for this compound. However, the methodology remains the gold standard for such detailed structural elucidation. The crystallographic data for a hypothetical crystal of this compound would be presented in a standardized format, as shown in the table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

| Chemical Formula | The elemental composition of the molecule. | C₃₂H₄₃NO₁₀ |

| Formula Weight | The mass of one mole of the compound. | 601.68 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| a, b, c (Å) | The dimensions of the unit cell. | a = 10.5, b = 15.2, c = 20.1 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 90, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 3207.8 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.245 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

Purity Assessment and Isomeric Characterization

The purity of a pharmaceutical compound is a critical quality attribute, and its assessment requires a combination of analytical techniques. For this compound, impurities could arise from the starting materials, side reactions during synthesis, or degradation. Furthermore, the synthesis can lead to various isomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment. biopharmaspec.com A reversed-phase HPLC method would likely be developed to separate this compound from unreacted maprotiline, lactose, and any synthesis-related byproducts. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. Mass spectrometry (MS), often coupled with HPLC (LC-MS), would be used to confirm the identity of the main peak by its mass-to-charge ratio and to identify impurities based on their fragmentation patterns. nih.govresearchgate.net A characteristic mass shift of +324 Da (the mass of lactose minus water) from the mass of maprotiline would confirm the presence of the lactosyl moiety. researchgate.net

Isomeric Characterization: The synthesis of this compound can result in several isomers. The lactose unit can attach to the nitrogen atom of maprotiline to form either an α- or β-anomer. These anomers are diastereomers and would likely have different physical and biological properties. Their presence can be identified and quantified using:

NMR Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for distinguishing isomers. nih.gov The chemical shift and coupling constant of the anomeric proton (H-1 of the glucose unit attached to the nitrogen) are particularly diagnostic. For example, in ¹H NMR, the anomeric proton of a β-glycoside typically appears at a different chemical shift and has a larger coupling constant compared to its α-counterpart. nih.govresearchgate.net

Chromatographic Methods: Specialized HPLC columns, such as those for hydrophilic interaction liquid chromatography (HILIC), can often separate anomers. google.com

Additionally, maprotiline itself has a chiral center, and if a racemic mixture is used in the synthesis, the reaction with the chiral lactose molecule will produce a mixture of diastereomers. These diastereomers could potentially be separated by chiral chromatography.

The comprehensive characterization of these isomeric forms is essential for ensuring the consistency, quality, and performance of the final product. ich.org

Computational and in Silico Modeling of Lactosyl Maprotiline Interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Modulations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate a compound's chemical structure with its biological activity. nih.govmdpi.com By developing a QSAR model that includes Lactosyl maprotiline (B82187) and a series of related glycosylated compounds, it becomes possible to predict how modifications to the sugar moiety or the linker would affect activity at its targets. acs.orgresearchgate.net For instance, a QSAR model could explore the impact of changing the disaccharide to a different sugar, such as mannose or galactose, or altering the anomeric linkage on the binding affinity for NET or histamine (B1213489) receptors. biorxiv.org These models use calculated molecular descriptors like size, shape, lipophilicity, and electronic properties to make these predictions. researchgate.net

In Vitro Cellular and Biochemical Investigations

Molecular Mechanism of Action Studies in Cell-Based Models

Impact on Cellular Signaling Cascades (e.g., ERK-SREBP2 pathway, JNK-related caspase-3 pathway)

Maprotiline (B82187) has been shown to modulate key cellular signaling pathways involved in cell growth, apoptosis, and metabolism.

ERK-SREBP2 Pathway: In hepatocellular carcinoma (HCC) cell lines (Huh7 and HepG2), maprotiline has been demonstrated to suppress the ERK signaling pathway. nih.gov This inhibition leads to a concentration-dependent decrease in the phosphorylation of extracellular signal-regulated kinase (p-ERK). nih.govfrontiersin.org A critical downstream target of this pathway is the sterol regulatory element-binding protein 2 (SREBP2), a key regulator of cholesterol metabolism. nih.govnih.gov Maprotiline treatment substantially decreases the phosphorylation of SREBP2, which in turn impedes cholesterol biosynthesis and HCC cell growth. nih.govnih.gov This effect is mediated by the direct binding of maprotiline to the cellular retinoic acid binding protein 1 (CRABP1), which appears to prevent the ERK pathway activation from phosphorylating SREBP2. nih.gov

JNK-related Caspase-3 Pathway: In neuroblastoma cells (Neuro-2a), maprotiline has been found to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK)-related caspase-3 pathway. nih.govresearchgate.net The activation of caspase-3, a key executioner of apoptosis, is dependent on the activation of JNK and the concurrent inactivation of ERK. nih.govresearchgate.net Studies have shown that maprotiline treatment leads to an increase in caspase-3 activation, which is enhanced when the anti-apoptotic ERK pathway is suppressed. nih.gov This suggests that maprotiline possesses both pro-apoptotic (via JNK) and anti-apoptotic (via ERK) signaling effects, with the balance determining the cell's fate. nih.govresearchgate.net

Effects on Cellular Processes (e.g., cholesterol biosynthesis, PD-L1 expression, ER homeostasis, neuroplasticity)

Maprotiline's influence extends to several fundamental cellular processes, highlighting its potential for repositioning in various therapeutic contexts.

Cholesterol Biosynthesis: A significant effect of maprotiline observed in HCC cells is the inhibition of cholesterol biosynthesis. nih.govnih.govmedchemexpress.com This is a direct consequence of its action on the ERK-SREBP2 signaling pathway. nih.gov By binding to CRABP1, maprotiline prevents the activation of SREBP2, a master transcriptional regulator of cholesterol synthesis genes. nih.govnih.gov The resulting decrease in cholesterol levels has been shown to suppress the proliferation and metastasis of cancer cells. nih.gov

PD-L1 Expression: Maprotiline has been identified as an inhibitor of Programmed Death-Ligand 1 (PD-L1) expression. nih.govnih.gov In melanoma cells, maprotiline treatment was found to decrease the expression of PD-L1. nih.gov This is significant because the interaction between PD-L1 on tumor cells and the PD-1 receptor on T cells suppresses the anti-tumor immune response. nih.govamegroups.org By reducing PD-L1 expression, maprotiline may enhance the body's ability to mount an immune attack against cancer cells. nih.gov Mechanistically, maprotiline may exert this effect by targeting the E3 ubiquitin ligase speckle-type zinc finger structural protein (SPOP), which is involved in PD-L1 degradation. nih.gov

ER Homeostasis: Maprotiline plays a role in maintaining endoplasmic reticulum (ER) homeostasis. nih.govnih.gov The ER is crucial for protein synthesis and folding, as well as calcium storage. frontiersin.orgresearchgate.net In retinal ganglion cells, maprotiline was found to restore ER homeostasis by acting as an antagonist of the histamine (B1213489) receptor H1 (HRH1). nih.govnih.gov This action inhibits HRH1-mediated calcium (Ca2+) release from the ER, preventing the damaging intracellular Ca2+ influx that can lead to ER stress and neurodegeneration. nih.gov

Neuroplasticity: As an antidepressant, maprotiline's therapeutic effects are linked to its influence on neuroplasticity, the brain's ability to reorganize and form new neural connections. mdpi.comfrontiersin.org Chronic stress can lead to neuronal atrophy and reduced synaptic connections, particularly in the hippocampus and prefrontal cortex. mdpi.com Antidepressants are thought to counteract these effects by promoting neurogenesis, dendritic branching, and synaptogenesis. mdpi.com These neuroadaptive changes are mediated by the increased availability of neurotransmitters like norepinephrine (B1679862) and the subsequent activation of intracellular signaling cascades that regulate the expression of neurotrophic factors. mdpi.comwikipedia.org

Investigation of Protein-Protein Interactions Altered by Lactosyl Maprotiline

While direct studies on this compound are absent, research on the parent compound, maprotiline, has identified a key protein-protein interaction.

Maprotiline-CRABP1 Interaction: Surface plasmon resonance (SPR) analysis and molecular docking studies have confirmed a direct binding interaction between maprotiline and Cellular Retinoic Acid Binding Protein 1 (CRABP1). nih.gov This interaction is crucial for maprotiline's anticancer effects in hepatocellular carcinoma. nih.gov By binding to CRABP1, maprotiline inhibits its biological activity, which in turn suppresses the ERK-SREBP2 signaling pathway, leading to reduced cholesterol biosynthesis and tumor growth. nih.gov

The study of how small molecules like this compound might alter protein-protein interactions (PPIs) is a critical area of drug discovery. unimi.it Techniques such as the Yeast-2-Hybrid (Y2H) system and the split-ubiquitin system are powerful tools for detecting such interactions in vivo. uni-tuebingen.de Computational methods like AlphaFold Multimer are also emerging as powerful instruments for predicting novel PPIs. biorxiv.org Future investigations into this compound would likely employ these methods to understand how glycosylation affects its binding profile and subsequent downstream cellular effects compared to the non-glycosylated form.

Comparative Analysis with Non-Glycosylated Maprotiline

All the in vitro findings discussed in this article pertain to non-glycosylated maprotiline. Maprotiline is a tetracyclic compound that primarily functions as a selective norepinephrine reuptake inhibitor. medchemexpress.comwikipedia.org Its effects on various cell lines are summarized below.

The introduction of a lactose (B1674315) moiety to create this compound would significantly alter its physicochemical properties, such as polarity, size, and solubility. These changes could have profound implications for its biological activity. For instance, glycosylation could:

Alter Binding Affinity: The lactose group could create new hydrogen bonds or steric hindrances, changing how the molecule interacts with its protein targets like CRABP1 or the histamine receptor H1. nih.govnih.gov This could either enhance or diminish its inhibitory effects on signaling pathways like ERK-SREBP2 and JNK. nih.govnih.gov

Modify Cellular Uptake and Distribution: The sugar moiety might affect the compound's ability to cross cell membranes, potentially leading to different intracellular concentrations and, consequently, different dose-response relationships.

Impact Metabolic Stability: The glycosidic bond could be a target for enzymatic cleavage, potentially altering the compound's metabolic profile and duration of action within a cellular context.

A direct comparative analysis through in vitro studies is essential to elucidate the specific contributions of the lactosyl group. Such studies would involve treating various cell lines (e.g., HCC cells, neuroblastoma cells, immune cells) with both this compound and maprotiline and comparing their effects on the signaling pathways and cellular processes outlined above. This would clarify whether lactosylation offers a therapeutic advantage, a different side-effect profile, or altered potency.

Data Tables

Table 1: Summary of Maprotiline's Impact on Cellular Signaling Cascades

| Signaling Pathway | Cell Line(s) | Key Molecular Effects | Outcome | Reference(s) |

|---|---|---|---|---|

| ERK-SREBP2 | Huh7, HepG2 | Decreased phosphorylation of ERK and SREBP2. | Inhibition of cholesterol biosynthesis and cell growth. | nih.govfrontiersin.orgnih.gov |

Table 2: Overview of Maprotiline's Effects on Cellular Processes

| Cellular Process | Cell Line(s) | Mechanism of Action | Result | Reference(s) |

|---|---|---|---|---|

| Cholesterol Biosynthesis | Huh7, HepG2 | Inhibition of the ERK-SREBP2 pathway via direct binding to CRABP1. | Decreased cholesterol levels and suppression of tumor cell proliferation. | nih.govnih.govmedchemexpress.com |

| PD-L1 Expression | B16 (melanoma) | Inhibition of PD-L1 protein expression, possibly via targeting SPOP. | Potential enhancement of anti-tumor immune response. | nih.govnih.gov |

| ER Homeostasis | Retinal Ganglion Cells | Antagonism of Histamine Receptor H1 (HRH1), inhibiting ER Ca2+ release. | Restoration of ER homeostasis and neuroprotection. | nih.govnih.gov |

Analytical Methodologies for Research Sample Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are central to the analysis of "Lactosyl maprotiline" due to their high resolving power, which is essential for separating the analyte from complex sample matrices.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of maprotiline (B82187) and its derivatives. researchgate.netnih.govnih.govspringernature.com The polarity introduced by the lactose (B1674315) moiety in "this compound" would necessitate adjustments to the chromatographic conditions typically used for maprotiline.

UV Detection: HPLC coupled with Ultraviolet (UV) detection is a common approach for quantifying maprotiline. researchgate.netnih.gov A simple, sensitive, and accurate HPLC method has been developed for determining impurities in maprotiline solid dosage forms, with detection at a wavelength of 215 nm. researchgate.net Another method for the assay of several antidepressant drugs, including maprotiline, in human plasma also utilized UV detection at 215 nm. nih.gov

Fluorescence Detection: For enhanced sensitivity, derivatization followed by fluorescence detection can be employed. Maprotiline, containing a secondary amino group, can be derivatized with reagents like dansyl chloride to produce fluorescent products. researchgate.net This pre-column derivatization allows for highly sensitive detection with excitation and emission wavelengths typically set around 370 nm and 506 nm, respectively. researchgate.net Another sensitive HPLC method involves derivatization with 6-isothiocyanatobenzo[g]phthalazine-1,4(2H,3H)-dione, a chemiluminescence derivatization reagent, followed by chemiluminescence detection. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest selectivity and sensitivity, enabling the definitive identification and quantification of the analyte. researchgate.netnih.gov An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of 13 antidepressants, including maprotiline, in blood. researchgate.netnih.gov The use of stable isotope-labeled internal standards, such as "this compound-[d5]", is crucial for accurate quantification in complex biological samples by compensating for matrix effects and variations in extraction recovery and instrument response.

Below is an interactive data table summarizing typical HPLC methods for maprotiline analysis that could be adapted for "this compound".

| Parameter | HPLC-UV | HPLC-Fluorescence (with Derivatization) | UPLC-MS/MS |

| Column | Lichrospher RP Select B (250 mm × 4.6 mm, 5 µm) researchgate.net | Not Specified | Not Specified |

| Mobile Phase | Ammonium hydrogen carbonate (pH 8.1; 0.05 M)-acetonitrile-methanol-tetrahydrofuran (20:80:32:4.5, v/v/v/v) researchgate.net | Not Specified | Gradient elution |

| Flow Rate | 1.0 mL/min researchgate.net | Not Specified | Not Specified |

| Detection | UV at 215 nm researchgate.net | Fluorescence (Ex: 370 nm, Em: 506 nm) researchgate.net | Tandem Mass Spectrometry researchgate.netnih.gov |

| Limit of Detection (LOD) | Not Specified | 5 nM researchgate.net | 0.0003–0.003 ng/mL researchgate.netnih.gov |

| Linear Range | Not Specified | 10 to 2000 nM researchgate.net | 0.001–200 ng/mL researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself is likely not sufficiently volatile for direct GC-MS analysis due to the large and polar lactose group, this method is highly relevant for the analysis of its parent compound, maprotiline, and potentially some of its less polar metabolites after derivatization. mdpi.comnih.govnih.gov

For the analysis of maprotiline and its metabolites in biological fluids like blood, plasma, and urine, derivatization is often required to increase volatility and improve chromatographic peak shape. nih.gov A common derivatization agent is perfluoropropionic anhydride. nih.gov The use of deuterium-labeled internal standards is also recommended for accurate quantification. nih.gov GC-MS methods have been successfully developed for the determination of various antidepressants, including maprotiline and its desmethyl metabolite, in whole blood and other biological matrices. mdpi.comnih.gov

Electrophoretic Methods for Compound Purity and Identification

Capillary electrophoresis (CE) offers an alternative to chromatographic methods for the separation and analysis of charged species. While specific applications of CE for "this compound" are not documented, the technique has been used for the analysis of related antidepressant compounds. mdpi.com The inherent charge of "this compound" may make it amenable to CE analysis. CE can be a valuable tool for assessing the purity of a synthesized compound and for its identification based on its electrophoretic mobility. dss.go.thnih.gov Coupling CE with mass spectrometry (CE-MS) could provide further structural information and enhance identification capabilities.

Spectrophotometric and Fluorometric Assays for Concentration Determination

Simple and rapid spectrophotometric methods can be developed for the quantification of "this compound" in pharmaceutical formulations, although they may lack the selectivity for complex biological samples. A spectrophotometric method for the determination of maprotiline hydrochloride has been described, based on the formation of a colored complex with p-chloranil in dioxane, with the maximum absorbance measured at 640 nm. rsc.org Such a method could potentially be adapted for "this compound".

Fluorometric assays, as mentioned in the context of HPLC detection, can also be used for concentration determination in solution. The native fluorescence of the maprotiline moiety or the fluorescence of a derivatized product could be measured to determine the compound's concentration.

Development of Robust Extraction Protocols for Biological Matrices (e.g., cell lysates, tissue homogenates from in vitro or animal studies)

The effective extraction of "this compound" from complex biological matrices is a critical first step for accurate quantification. The choice of extraction method depends on the nature of the sample and the subsequent analytical technique.

Liquid-Liquid Extraction (LLE): LLE is a classic and widely used method for extracting drugs from biological samples. mdpi.comnih.gov For maprotiline, extraction is typically performed under basic conditions using an organic solvent. nih.gov However, the addition of the polar lactose group to form "this compound" may reduce its solubility in common non-polar organic solvents, necessitating the use of more polar extraction solvents or adjustments to the pH.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient and selective technique than LLE. nih.gov Various sorbent materials can be used, with the choice depending on the analyte's properties. For maprotiline and other antidepressants, reversed-phase (e.g., C18, C8) and ion-exchange sorbents have been successfully employed. nih.gov A study on the extraction of several antidepressants from plasma found that a cyclohexyl (CH) bonded silica (B1680970) cartridge provided the cleanest extracts. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a type of dispersive SPE, has also gained popularity for extracting drugs from biological matrices and could be adapted for "this compound". biointerfaceresearch.com

Supported Liquid Extraction (SLE): SLE is an alternative to LLE that uses a solid support impregnated with an aqueous phase. The sample is loaded onto the support, and the analytes are eluted with an immiscible organic solvent. This technique was used in a UPLC-MS/MS method for the determination of 13 antidepressants in blood, including maprotiline, with high extraction recoveries reported. researchgate.netnih.gov

The following table summarizes extraction methods used for maprotiline that could be optimized for "this compound".

| Extraction Technique | Matrix | Key Parameters | Recovery |

| Liquid-Liquid Extraction | Blood, Plasma, Urine | Basic pH, Organic Solvent nih.gov | Variable |

| Solid-Phase Extraction (SPE) | Plasma | Cyclohexyl (CH) cartridge, pH 4.0 nih.gov | 83 ± 3% for maprotiline nih.gov |

| Supported Liquid Extraction (SLE) | Blood | Not Specified | 82.4–101.5% for maprotiline nih.gov |

| Supramolecular Solvent Microextraction | Biological Samples | Octanol-based supramolecular solvent nih.gov | Not specified for maprotiline alone |

Comparative Preclinical Research Paradigms in Vitro and in Vivo Mechanistic Studies

In Vitro Cellular Model Systems for Mechanistic Explorations

In vitro models are essential for initial screening and detailed mechanistic studies in a controlled environment, reducing the reliance on animal testing in early research phases. unl.ptmedicalnewstoday.comliveonbiolabs.com

To understand how lactosyl maprotiline (B82187) might affect the interplay between different cell types in the central nervous system, co-culture systems would be employed. For instance, a co-culture of neurons and glial cells (astrocytes and microglia) would be crucial.

Neuron-Astrocyte Co-cultures: These models would allow researchers to investigate if lactosyl maprotiline modulates neurotransmitter uptake and metabolism, as astrocytes play a significant role in clearing neurotransmitters like norepinephrine (B1679862) from the synaptic cleft. Given that the parent compound, maprotiline, is a potent norepinephrine reuptake inhibitor, it would be critical to determine if this compound retains, alters, or loses this activity and how it affects astrocytic function. drugbank.compatsnap.com

Neuron-Microglia Co-cultures: To explore potential neuro-inflammatory or immunomodulatory effects, neuron-microglia co-cultures would be utilized. The release of cytokines and other inflammatory mediators from microglia in response to this compound could be quantified to understand its influence on brain immune responses.

These systems provide insights into how the compound affects the communication and support functions between different neural cell types. mdpi.com

Three-dimensional (3D) culture systems, such as brain organoids, offer a more physiologically relevant model compared to traditional 2D cultures. thermofisher.comsigmaaldrich.commdpi.com These models recapitulate aspects of brain architecture and cellular diversity. corning.com

Brain Organoids: Derived from human pluripotent stem cells, brain organoids can be used to study the effects of this compound on neuronal development, synaptic formation, and electrical activity in a complex, human-derived tissue-like structure. mdpi.comcorning.com This would be particularly valuable for assessing the compound's impact on neural networks.

Spheroids: Simpler 3D aggregates of neural cells, or spheroids, could be used for higher-throughput screening of the compound's effects on cell viability, proliferation, and differentiation. sigmaaldrich.commdpi.com

The use of these advanced models allows for the study of complex cellular responses that are not apparent in monolayer cultures, bridging the gap between in vitro and in vivo systems. thermofisher.comsigmaaldrich.com

In Vivo Mechanistic Studies in Animal Models

In vivo studies in animal models, typically rodents, are necessary to understand the compound's effects within a living organism, focusing on molecular and cellular events in specific brain regions. liveonbiolabs.compharmaron.comnih.gov

A key step is to confirm that this compound reaches its intended target in the brain and engages with it.

Autoradiography and PET Imaging: Techniques like autoradiography with a radiolabeled form of this compound could be used in post-mortem rodent brain slices to visualize its binding sites. Positron Emission Tomography (PET) imaging in living animals could also be employed to determine the regional brain uptake and target engagement of the compound in real-time.

Tissue Distribution Studies: Following administration of this compound to rats, concentrations of the compound and any potential metabolites (like maprotiline itself) would be measured in various brain regions (e.g., hippocampus, prefrontal cortex, hypothalamus) and peripheral tissues. nih.gov This would reveal the compound's ability to cross the blood-brain barrier and its distribution profile. nih.gov

These studies would clarify which brain circuits are most likely to be affected by the compound. nih.gov

Building on the parent compound's known pharmacology, studies would focus on the neurochemical consequences of this compound administration. drugbank.compatsnap.com

Microdialysis: This technique would be used in freely moving rats to measure real-time changes in extracellular levels of neurotransmitters, particularly norepinephrine, as well as dopamine (B1211576) and serotonin (B10506), in specific brain regions after administration of this compound. nih.gov This would directly assess its impact on neurotransmitter reuptake in a living animal.

Receptor Occupancy Assays: Ex vivo binding assays would be conducted to determine the extent to which this compound occupies specific receptors (e.g., norepinephrine transporter, histamine (B1213489) H1 receptors, adrenergic receptors) at different doses. drugbank.comwikipedia.orgnih.gov This is crucial for correlating target engagement with behavioral effects.

Table 1: Hypothetical Neurotransmitter and Receptor Interactions of this compound

| Target | Parent Compound (Maprotiline) Activity | Hypothetical this compound Investigation |

| Norepinephrine Transporter (NET) | Potent Inhibitor drugbank.compatsnap.com | Quantify changes in extracellular norepinephrine levels via microdialysis; determine transporter occupancy. |

| Serotonin Transporter (SERT) | Weak Inhibitor drugbank.com | Assess effects on extracellular serotonin to confirm selectivity. nih.gov |

| Histamine H1 Receptor | Potent Antagonist drugbank.comwikipedia.org | Measure receptor occupancy and correlate with sedative-like behaviors. nih.gov |

| α1-Adrenergic Receptor | Moderate Antagonist drugbank.com | Evaluate occupancy and potential cardiovascular-related effects. |

| Muscarinic Acetylcholine (B1216132) Receptors | Weak Antagonist wikipedia.org | Assess anticholinergic activity through binding assays and behavioral tests. |

Behavioral tests are used to link the molecular and cellular actions of a compound to changes in complex behaviors. nih.gov The choice of tests would be guided by the neurochemical profile of this compound.

Locomotor Activity: Changes in spontaneous movement in an open field test can indicate sedative or stimulant properties, potentially linked to histamine H1 receptor antagonism or effects on norepinephrine. drugbank.com

Forced Swim Test & Tail Suspension Test: These are common screening tools for antidepressant-like activity. A positive result would be hypothesized to be linked to the inhibition of norepinephrine reuptake.

Novel Object Recognition: This test assesses cognitive functions like learning and memory. Given the widespread roles of norepinephrine and histamine in cognition, this compound's impact on this task would provide mechanistic clues.

Table 2: Potential Behavioral Assays for Mechanistic Insights

| Behavioral Paradigm | Measured Outcome | Potential Mechanistic Link |

| Open Field Test | Horizontal and vertical movement | Sedation (e.g., H1 antagonism) or stimulation (e.g., NET inhibition) |

| Forced Swim Test | Immobility time | Antidepressant-like effects (e.g., NET inhibition) |

| Novel Object Recognition | Discrimination between novel and familiar objects | Cognitive effects (e.g., modulation of noradrenergic or histaminergic pathways) |

Exploration of Molecular Markers and Pathway Modulation in Animal Tissues

Preclinical research using animal models has been instrumental in elucidating the molecular mechanisms underlying the therapeutic potential of maprotiline, the parent compound of this compound. These in vivo studies have focused on identifying specific molecular markers and signaling pathways that are modulated by the compound, particularly in the context of neuroprotection.

Recent investigations have highlighted the significant role of maprotiline in modulating endoplasmic reticulum (ER) stress, a key factor in various neurodegenerative diseases. In animal models of optic nerve injury and glaucoma, systemic administration of maprotiline has been shown to provide substantial neuroprotection to retinal ganglion cells (RGCs) and the optic nerve. nih.gov This protective effect is closely linked to its ability to restore ER homeostasis. nih.gov

Key findings from these studies indicate that maprotiline inhibits the three main pathways of the unfolded protein response (UPR), a cellular stress response related to the ER. nih.gov Specifically, it has been observed to suppress the activation of:

PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase): Maprotiline significantly inhibits the phosphorylation of PERK and the expression of its downstream targets, ATF4 (Activating Transcription Factor 4) and CHOP (C/EBP Homologous Protein). nih.gov

ATF6 (Activating Transcription Factor 6): The compound has been shown to significantly inhibit the expression of ATF6. nih.gov

IRE1α (Inositol-Requiring Enzyme 1α): Maprotiline can inhibit the IRE1α pathway, as evidenced by the inhibition of XBP-1 (X-box Binding Protein 1) splicing and JNK (c-Jun N-terminal Kinase) phosphorylation. nih.gov

The mechanism behind this modulation of ER stress appears to be linked to the regulation of calcium (Ca²⁺) homeostasis. Studies suggest that maprotiline inhibits the release of Ca²⁺ from the ER, which in turn attenuates the global UPR signaling. nih.gov This action is thought to be mediated through the inhibition of the Histamine Receptor H1 (HRH1). nih.gov

The following tables summarize the key molecular markers and pathways modulated by maprotiline in animal tissues, based on available preclinical research.

Table 1: Modulation of Unfolded Protein Response (UPR) Pathways by Maprotiline in Animal Tissues

| UPR Pathway | Key Molecular Markers | Observed Effect of Maprotiline | Reference |

| PERK Pathway | p-PERK, ATF4, CHOP | Significant Inhibition | nih.gov |

| ATF6 Pathway | ATF6 | Significant Inhibition | nih.gov |

| IRE1α Pathway | p-IRE1α, XBP-1s, p-JNK | Significant Inhibition | nih.gov |

Table 2: Impact of Maprotiline on Cellular Homeostasis and Neuroprotection in Animal Models

| Cellular Process | Key Molecular Marker/Event | Observed Effect of Maprotiline | Reference |

| Calcium Homeostasis | ER Ca²⁺ Release | Inhibition | nih.gov |

| Neuroprotection | Retinal Ganglion Cell Survival | Significant Protection | nih.gov |

| Visual Function | Pattern Electroretinogram (PERG) Amplitude, Visual Acuity | Significant Preservation | nih.gov |

These findings establish maprotiline as a potent modulator of ER stress and a candidate for neuroprotection. nih.gov The well-understood pharmacokinetics and safety profile of maprotiline further support its potential for translation into clinical studies for neurodegenerative conditions. nih.gov While these studies have been conducted on the parent compound, they provide a foundational understanding of the potential molecular targets for its derivatives, such as this compound.

Future Research Directions and Translational Perspectives in Basic Science

Integration of Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) for Holistic Understanding

A holistic understanding of the biological effects of lactosyl maprotiline (B82187) can be achieved through the integration of various "omics" technologies. nih.govnih.gov These advanced analytical tools provide a system-wide view of molecular changes within a cell or organism following drug exposure.

Metabolomics: Untargeted metabolomics, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), could identify biochemical pathways affected by lactosyl maprotiline. mdpi.comnih.gov By comparing the metabolic profiles of treated and untreated neuronal cells, researchers could uncover novel mechanisms of action. nih.govmdpi.com For instance, studies on other psychoactive compounds have revealed significant shifts in tryptophan and tyrosine metabolism, offering insights into their therapeutic effects. nih.gov A similar approach for this compound could reveal its influence on neurotransmitter pathways and other metabolic functions. plos.org

Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications in response to this compound. Techniques such as differential in-gel electrophoresis (DIGE) allow for the simultaneous analysis of multiple conditions and can detect subtle changes in protein concentrations. nih.gov This could reveal the compound's specific protein targets and downstream signaling cascades, providing a deeper understanding of its molecular interactions.

Transcriptomics: By analyzing changes in gene expression (the transcriptome), researchers can understand how this compound modulates cellular functions at the genetic level. This approach can help in identifying the genes and pathways that are upregulated or downregulated by the compound, offering clues to its broader biological impact. nih.gov

An integrated multi-omics approach would provide a comprehensive dataset to build a network-based understanding of this compound's activity, moving beyond a single-target paradigm. frontiersin.org

| Omics Technology | Potential Application for this compound | Expected Insights |

| Metabolomics | Profiling of metabolites in neuronal cell lines or animal models after treatment. nih.govnih.gov | Identification of altered biochemical pathways (e.g., neurotransmitter synthesis, energy metabolism). mdpi.complos.org |

| Proteomics | Quantitative analysis of protein expression in response to the compound. nih.gov | Discovery of direct protein targets and affected signaling networks. |

| Transcriptomics | Gene expression profiling of cells or tissues exposed to the compound. nih.gov | Understanding of the genetic and regulatory networks modulated by this compound. |

Exploration of this compound as a Molecular Probe for Glycobiology Research

The unique structure of this compound, featuring a drug molecule linked to a sugar, makes it a candidate for use as a molecular probe in glycobiology. Glycobiology probes are essential tools for studying the roles of sugars (glycans) in biological processes. nih.gov

By synthesizing this compound with a "chemical reporter" group—such as an azide (B81097) or alkyne—it could be used in metabolic glycoengineering. This technique involves introducing the modified sugar-drug conjugate into cells, where it would be incorporated into cellular glycans. The reporter group then allows for the visualization and identification of the glycoconjugates it becomes a part of, using bioorthogonal chemistry. This could help in tracking the uptake and localization of the compound and in identifying the specific glycoproteins or glycolipids it interacts with, providing valuable data on the intersection of neuropharmacology and glycosylation.

Potential for Elucidating Novel Biological Pathways Related to Glycosylation

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a fundamental biological process. nih.govnih.gov Investigating the interactions of this compound within cells could lead to the discovery of novel biological pathways related to this process. The lactose (B1674315) moiety may guide the molecule to interact with specific lectins (carbohydrate-binding proteins) or glycosyltransferases, potentially modulating their activity. nih.gov By observing the downstream effects of these interactions, researchers could uncover previously unknown roles of specific glycosylation events in neuronal function or disease. This could be particularly relevant in understanding how glycosylation defects might contribute to neuropsychiatric disorders.

Advanced In Vitro and In Vivo Model Development for Deeper Mechanistic Insight

To thoroughly investigate the mechanisms of this compound, the development of sophisticated preclinical models is essential.

In Vitro Models: Advanced in vitro models can provide a controlled environment to study the compound's effects at the cellular level. mdpi.commdpi.com Differentiated neuronal cell lines, such as HT22 cells, can serve as models that mimic mature neurons more closely than conventional cell lines. frontiersin.org Furthermore, 3D cell cultures or brain organoids could offer a more complex and physiologically relevant system to study the compound's impact on neural networks and cellular interactions. mdpi.com These models would be crucial for initial screening and detailed mechanistic studies. nih.govnih.gov

| Model Type | Specific Example | Research Application for this compound |

| In Vitro | Differentiated HT22 Neuronal Cells frontiersin.org | Assessing effects on neuronal viability, neurotransmitter uptake, and signaling pathways. |

| In Vitro | 3D Brain Organoids mdpi.com | Studying impact on neural network formation and function in a complex, tissue-like structure. |

| In Vivo | Mouse Models nih.govnih.gov | Evaluating behavioral effects (e.g., antidepressant-like activity) and overall physiological impact. |

| In Vivo | Humanized Mouse Models biocytogen.com | Investigating human-specific drug metabolism and target engagement. |

Collaborative Research Opportunities in Chemical Biology and Systems Pharmacology

The study of this compound is inherently interdisciplinary, creating opportunities for collaboration between different scientific fields.

Chemical Biology: Chemists can synthesize a library of derivatives with different sugar moieties or linkers to explore structure-activity relationships. This would help in optimizing the compound for better efficacy and target specificity.

Systems Pharmacology: This field aims to understand drug action from a network perspective. mssm.edu By integrating the data from omics studies, in vitro assays, and in vivo experiments, systems pharmacologists can build computational models to predict how this compound affects the complex web of interactions within a cell (the interactome). mssm.edu This holistic approach can help predict both therapeutic effects and potential adverse events, guiding further drug development. mssm.edu Such collaborations are crucial for translating basic science discoveries into potential clinical applications.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural identity of lactosyl maprotiline in synthesized batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is essential for verifying purity (>95%) and confirming the lactosyl moiety’s attachment to the maprotiline backbone. Pharmacopeial standards recommend additional identification tests, such as fatty acid composition analysis via gas chromatography (GC) and infrared (IR) spectroscopy for functional group validation . Replicate analyses (minimum duplicates) are critical to ensure batch consistency .

Q. How should researchers design in vitro assays to evaluate the solubility profile of this compound under varying pH conditions?

- Methodological Answer : Use a shake-flask method with buffered solutions (pH 1.2–7.4) to simulate physiological conditions. Quantify solubility via UV-Vis spectroscopy or HPLC, referencing calibration curves from maprotiline’s solubility data . Include controls for temperature (e.g., 25°C vs. 37°C) and ionic strength. Data should be normalized to account for solvent-system interference, as specified in pharmacopeial guidelines for water content and solvent interactions .

Q. What are the key structural characteristics of this compound, and how do they influence its pharmacological activity?

- Methodological Answer : The lactosyl group (a disaccharide) enhances hydrophilicity, potentially improving solubility and bioavailability compared to unmodified maprotiline. Structural validation requires nuclear magnetic resonance (NMR) for stereochemical confirmation and X-ray crystallography for solid-state characterization. Comparative studies with maprotiline should assess receptor binding (e.g., norepinephrine reuptake inhibition) using radioligand assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different experimental setups?

- Methodological Answer : Discrepancies often arise from variations in solvent systems (e.g., phosphate buffer vs. simulated gastric fluid) or analytical techniques. Standardize protocols using pharmacopeial guidelines for solvent specifications (e.g., USP <921>). Perform interlaboratory comparisons with shared reference samples and validate results using orthogonal methods (e.g., gravimetric analysis vs. HPLC) . Statistical tools like Bland-Altman plots can identify systematic biases .

Q. What strategies optimize the synthesis of this compound to minimize batch-to-batch variability in glycosylation efficiency?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of glycosylation reactions. Use design-of-experiment (DoE) approaches to optimize reaction parameters (e.g., temperature, catalyst concentration). Post-synthesis, apply peptide content analysis (analogous to peptide synthesis QC) to quantify unreacted maprotiline and adjust stoichiometry in subsequent batches .

Q. How should pharmacokinetic studies be structured to assess the impact of lactosyl modification on maprotiline’s blood-brain barrier (BBB) permeability?

- Methodological Answer : Use in situ perfusion models (e.g., rodent brain) to measure permeability-surface area (PS) product. Compare this compound with unmodified maprotiline using LC-MS/MS for plasma and brain tissue quantification. Include a negative control (e.g., sucrose for BBB integrity) and validate results with in vitro models like MDCK-MDR1 cells . Statistical analysis should account for intersubject variability using mixed-effects models .

Methodological Notes

- Data Presentation : Follow journal guidelines (e.g., Curved and Layered Structures) for concise results presentation. Use tables to summarize solubility data (pH vs. solubility) and figures for structural comparisons .

- Ethical Compliance : For in vivo studies, include ethics committee approval details and cell line origins in the Methods section to avoid manuscript delays .

- Reproducibility : Archive raw datasets (e.g., NMR spectra, HPLC chromatograms) as supplementary material and provide detailed reagent preparation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.